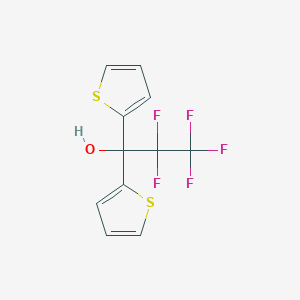

2,2,3,3,3-Pentafluoro-1,1-bis(2-thienyl)propane-1-OL

Descripción general

Descripción

2,2,3,3,3-Pentafluoro-1-propanol is a fluorinated building block . It has a molecular weight of 150.05 and its linear formula is CF3CF2CH2OH . It’s also known by other names such as PFPOH .

Molecular Structure Analysis

The molecular structure of 2,2,3,3,3-Pentafluoro-1-propanol is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

2,2,3,3,3-Pentafluoro-1-propanol has been used as a derivatization reagent in the detection of unlabeled and 15 N 2 -labeled L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in human and rat plasma by GC-MS .Physical and Chemical Properties Analysis

2,2,3,3,3-Pentafluoro-1-propanol is a liquid with a refractive index of 1.288 (lit.) . It has a boiling point of 80 °C/748 mmHg (lit.) and a density of 1.505 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Highly fluorinated monomers have been synthesized for the development of soluble, hydrophobic, low dielectric polyethers, demonstrating moderate thermal stability and applications in materials science, particularly in areas requiring materials with low dielectric constants and high thermal resistance (Fitch et al., 2003).

Molecular Structures and Co-Crystallizations

- Perfluorophenyl-substituted compounds have been studied for their unique molecular conformations and ability to form co-crystals through arene–perfluoroarene interactions, suggesting their potential use in the design of new molecular materials with specific optical or electronic properties (Kusakawa et al., 2019).

Catalytic Effects and Reduction Processes

- Transition metal complexes have been explored for their catalytic effects on the reduction of certain compounds, indicating the potential application of fluorine-containing compounds in catalysis and electrochemical processes (Choi et al., 2000).

Photochromism and Material Science

- Studies on photochromic reactions of fluorinated compounds in the single-crystalline phase highlight the potential for these materials in the development of smart windows, optical storage devices, and switches, due to their reversible color changes upon light irradiation (Irie et al., 2000).

Electronic and Optical Materials

- The synthesis and characterization of fluorinated phenylene-thiophene oligomers as n-type semiconductors have been documented, pointing towards their use in organic field-effect transistors and nonvolatile memory elements, which are crucial for the advancement of organic electronics (Facchetti et al., 2004).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,2,3,3,3-pentafluoro-1,1-dithiophen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F5OS2/c12-10(13,11(14,15)16)9(17,7-3-1-5-18-7)8-4-2-6-19-8/h1-6,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHHMRHZLIKELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=CS2)(C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

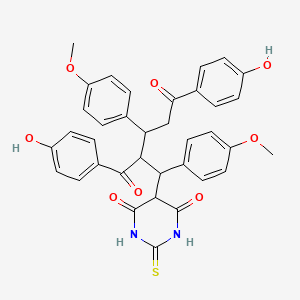

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)

![1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride](/img/structure/B3151750.png)

![5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole](/img/structure/B3151767.png)

![1,5-Dihydrobenzo[1,2-d:4,5-d']bis([1,2,3]triazole)](/img/structure/B3151773.png)

![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3151802.png)